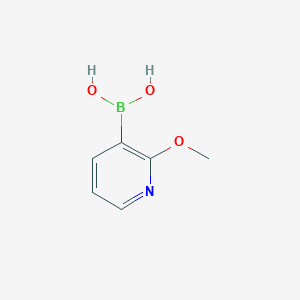

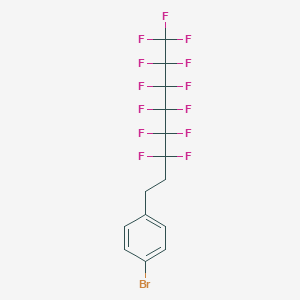

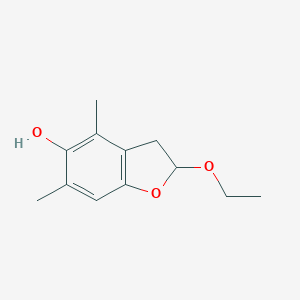

![molecular formula C8H6N2O2S B060549 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid CAS No. 193066-57-8](/img/structure/B60549.png)

1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid” is a complex organic compound. It is a derivative of imidazole-5-carboxylic acid . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4 (5)-disubstituted imidazoles in good yields . A ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Mecanismo De Acción

Imidazole derivatives have been studied for their angiotensin II receptor antagonist activity . The renin–angiotensin system (RAS) plays a key role in regulating cardiovascular homeostasis and electrolyte/fluid balance . The octapeptide hormone angiotensin II (Ang II) plays an important role in regulating hydromineral balance and arterial blood pressure . Most of the cellular effects attributed to Ang II are mediated by the AT1 receptor .

Direcciones Futuras

The future directions for research on “1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the broad range of biological activities exhibited by imidazole derivatives , these compounds could be valuable targets for the development of new drugs.

Propiedades

IUPAC Name |

1-ethenylthieno[2,3-d]imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-2-10-4-9-7-5(10)3-6(13-7)8(11)12/h2-4H,1H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSYKFCKSYAEJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=NC2=C1C=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70571419 |

Source

|

| Record name | 1-Ethenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193066-57-8 |

Source

|

| Record name | 1-Ethenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70571419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

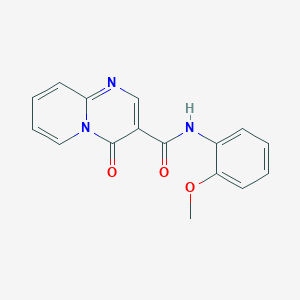

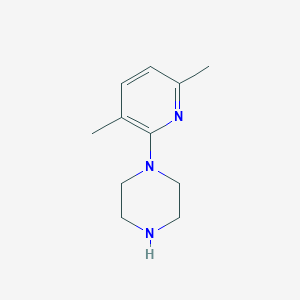

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)

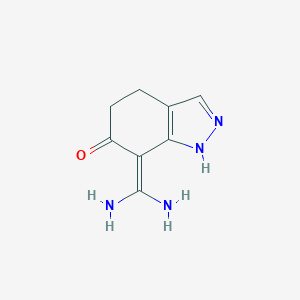

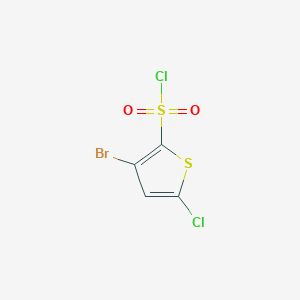

![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)

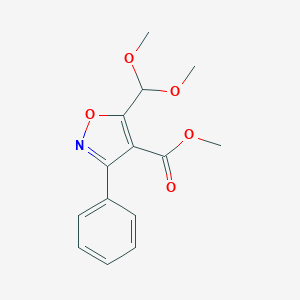

![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)

![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)

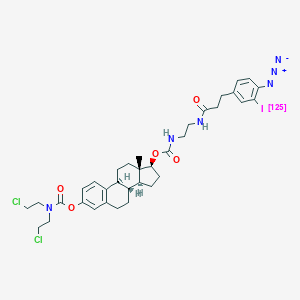

![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)